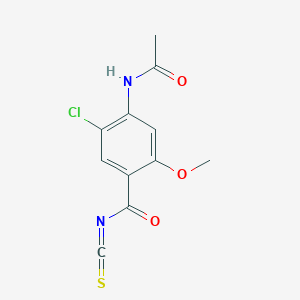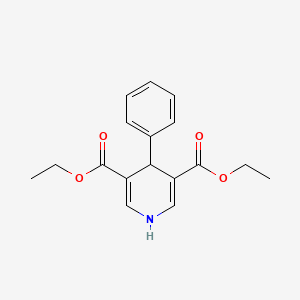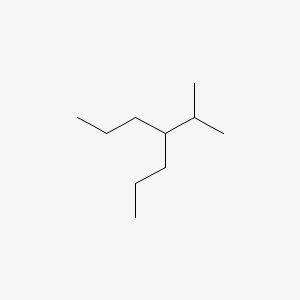
Heptane, 4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane, 4-(1-methylethyl)-, also known as 4-isopropylheptane, is an organic compound with the molecular formula C10H22. It is a branched alkane with a heptane backbone and an isopropyl group attached to the fourth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 4-(1-methylethyl)- can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, Heptane, 4-(1-methylethyl)- can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation adds an alkyl group to a molecule. These processes are carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane, 4-(1-methylethyl)- primarily undergoes substitution reactions due to the presence of saturated carbon atoms. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogenation, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This can be achieved using reagents such as chlorine gas or bromine in the presence of ultraviolet light or a radical initiator.
Oxidation Reactions: Oxidation of Heptane, 4-(1-methylethyl)- can be carried out using strong oxidizing agents like potassium permanganate or chromic acid. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.
Major Products Formed
Substitution Reactions: Halogenated derivatives such as 4-(1-chloromethylethyl)heptane or 4-(1-bromomethylethyl)heptane.
Oxidation Reactions: Carboxylic acids like 4-(1-methylethyl)heptanoic acid or ketones such as 4-(1-methylethyl)heptanone.
Wissenschaftliche Forschungsanwendungen
Heptane, 4-(1-methylethyl)- has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: It serves as a model compound for studying the behavior of alkanes in biological systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as a component in fuel formulations.
Wirkmechanismus
The mechanism of action of Heptane, 4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a non-polar hydrocarbon, it primarily affects the hydrophobic regions of biological membranes and proteins. Its effects are mediated through van der Waals interactions and hydrophobic forces, which can alter the structure and function of membrane proteins and lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Heptane, 4-(1-methylethyl)- can be compared with other similar compounds such as:
Heptane: A straight-chain alkane with the formula C7H16. Unlike Heptane, 4-(1-methylethyl)-, it lacks branching and has different physical and chemical properties.
Isopropylheptane: Another branched alkane with a similar structure but different branching pattern.
Octane: An eight-carbon alkane with the formula C8H18. It has a higher molecular weight and different boiling and melting points compared to Heptane, 4-(1-methylethyl)-.
The uniqueness of Heptane, 4-(1-methylethyl)- lies in its specific branching pattern, which influences its reactivity and physical properties, making it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
52896-87-4 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
4-propan-2-ylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(8-6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
AZLAWGCUDHUQDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


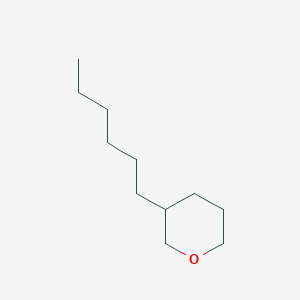
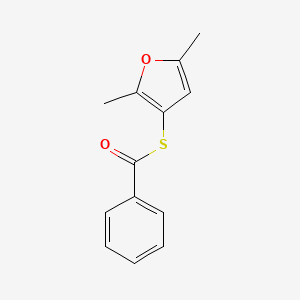
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
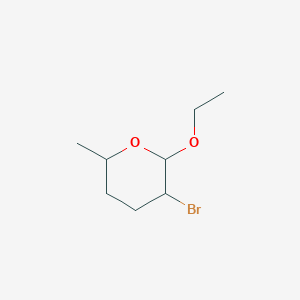
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
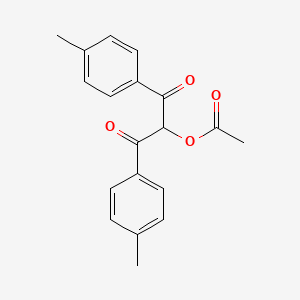
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
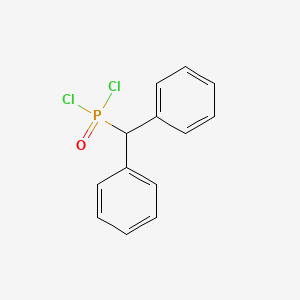

![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
